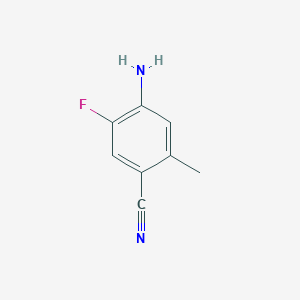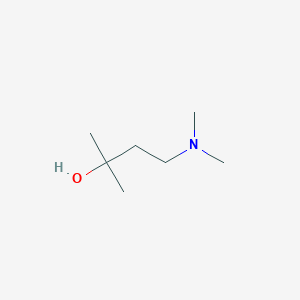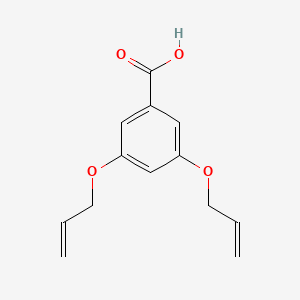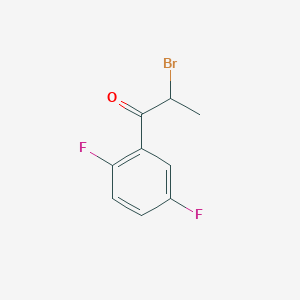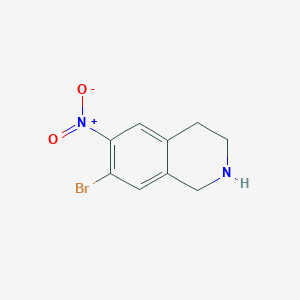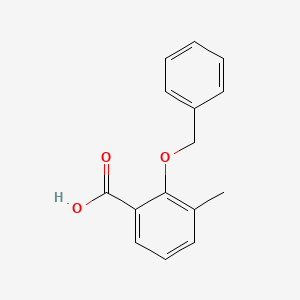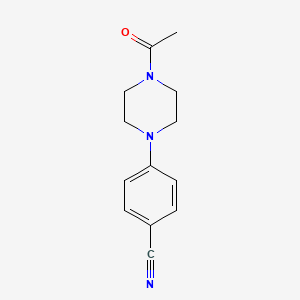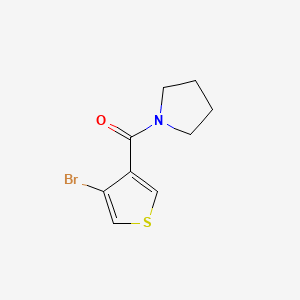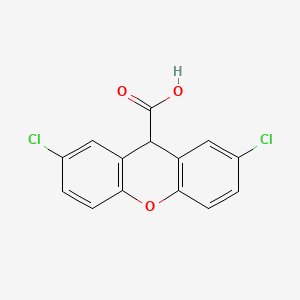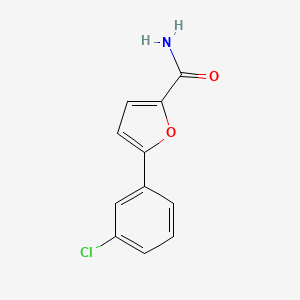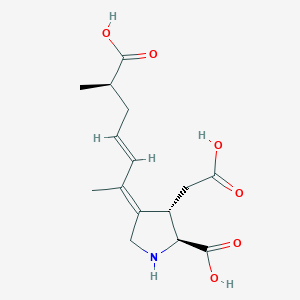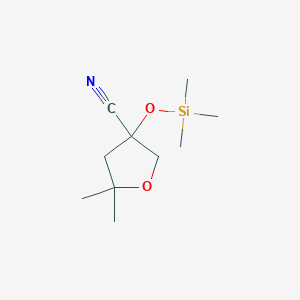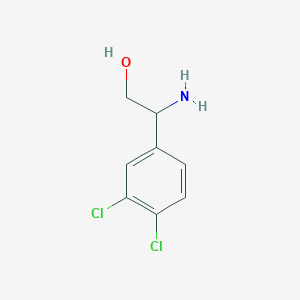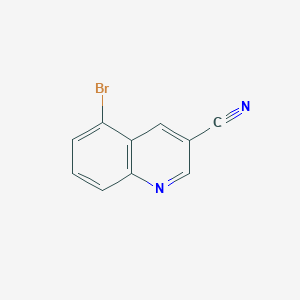
5-Bromoquinoline-3-carbonitrile
Overview
Description
5-Bromoquinoline-3-carbonitrile is a highly active chemical compound with the molecular formula C10H5BrN2 and a molecular weight of 233.06 g/mol. This compound has gained significant attention in the scientific community due to its potential implications in various fields of industry and research.
Mechanism of Action
Target of Action
Quinoline derivatives, to which this compound belongs, are known for their fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .
Mode of Action
It’s worth noting that the type of substituents on the quinoline structure can affect the compounds’ activity . For instance, quinoline-triazole hybrids with specific substituents have been reported to be promising leads .
Biochemical Pathways
Quinoline derivatives are known to have varying pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The admet studies and structure-activity relationship (sar) of novel quinoline derivatives have been highlighted to explore the drug-likeness of the quinoline-hybrids .
Result of Action
Quinoline derivatives are known for their fascinating pharmacological properties .
Preparation Methods
The synthesis of quinoline derivatives, including 5-Bromoquinoline-3-carbonitrile, has been extensively studied. Various methods have been developed to achieve efficient and high-yield synthesis. Some of the notable methods include:
Microwave-Assisted Synthesis: This method utilizes microwave irradiation to accelerate the reaction, resulting in reduced reaction times and increased yields.
Solvent-Free Conditions: Reactions conducted under solvent-free conditions are environmentally friendly and often result in higher yields.
Catalyst-Based Methods: The use of catalysts, such as nanostructured TiO2, has been reported to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
5-Bromoquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromoquinoline-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is utilized in the development of new materials and industrial processes.
Comparison with Similar Compounds
5-Bromoquinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound of the quinoline family, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug that contains a quinoline moiety.
Quinoline-3-carbonitrile: A similar compound without the bromine substitution, used in various chemical and biological studies.
The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
IUPAC Name |
5-bromoquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-2-1-3-10-8(9)4-7(5-12)6-13-10/h1-4,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOIKNIQZCHACX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C#N)C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


